2,3-Dibromo-4-fluorobenzenesulfonyl chloride
Overview
Description
2,3-Dibromo-4-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Br2ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two bromine atoms at positions 2 and 3, a fluorine atom at position 4, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2,3-dibromo-4-fluorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is common to optimize the production process and minimize the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, fluorine, and sulfonyl chloride) on the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under basic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Products include sulfonyl fluorides and sulfonyl hydrides.
Scientific Research Applications
2,3-Dibromo-4-fluorobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a reagent in biochemical assays.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but with one less bromine atom.
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Similar structure but with an additional fluorine atom.
3,4-Difluorobenzenesulfonyl chloride: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
2,3-Dibromo-4-fluorobenzenesulfonyl chloride is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity patterns are required.
Properties
IUPAC Name |
2,3-dibromo-4-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-5-3(10)1-2-4(6(5)8)13(9,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUKLVADHCHAPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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